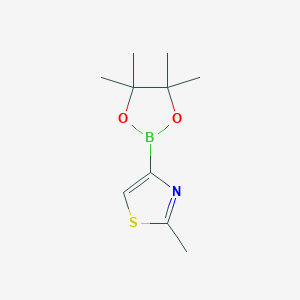![molecular formula C10H17BO2 B6169061 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2758648-59-6](/img/no-structure.png)
2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{Bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Bicyclo-DMB, is an organoboron compound that is gaining attention due to its potential applications in scientific research. Bicyclo-DMB has a unique molecular structure consisting of a boron atom connected to four carbon atoms, and it has been used in a variety of scientific research applications.
Mecanismo De Acción
The mechanism of action of 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not yet fully understood. However, it is believed that the boron atom in the molecule acts as a Lewis acid, which can form a coordination bond with a Lewis base, such as an amine or an alcohol. This coordination bond is believed to be the basis for the catalytic activity of 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not yet fully understood. However, it has been suggested that it may have the potential to act as an antioxidant, and it may also have the potential to modulate the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of reactions. It is also relatively stable and can be stored for long periods of time. However, it is important to note that 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a relatively new compound, and its effects on biological systems are not yet fully understood. Therefore, it is important to use caution when using 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments.
Direcciones Futuras
The potential applications of 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are still being explored, and there are a number of possible future directions for research. These include the development of new synthetic methods for the synthesis of 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the exploration of its potential applications in medicine, and the investigation of its potential as a catalyst for other reactions. Additionally, further research is needed to understand the biochemical and physiological effects of 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, as well as its potential toxicity.
Métodos De Síntesis
2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized using a variety of methods, including the one-pot synthesis method. This method involves the reaction of a boronic acid with a suitable amine in the presence of a catalyst, such as a base or an acid. This reaction produces an organoboron compound with the desired structure. Other methods, such as the Wittig reaction, can also be used to synthesize 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Aplicaciones Científicas De Investigación
2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of organic compounds, as a catalyst for the synthesis of polymers, and as a ligand for the coordination of metal ions. It has also been used in the synthesis of organometallic compounds, as well as in the synthesis of biologically active compounds.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of bicyclo[1.1.0]butane with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a catalyst.", "Starting Materials": [ "Bicyclo[1.1.0]butane", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Catalyst" ], "Reaction": [ "Step 1: Dissolve bicyclo[1.1.0]butane and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent.", "Step 2: Add the catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter the precipitate.", "Step 5: Wash the precipitate with a suitable solvent and dry it under vacuum.", "Step 6: Purify the compound by column chromatography or recrystallization." ] } | |
Número CAS |
2758648-59-6 |
Nombre del producto |
2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Fórmula molecular |
C10H17BO2 |
Peso molecular |
180.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



